Ezetimibe-d4

Bioanalytical Method Validation Matrix Effect Correction Stable Isotope Dilution

Ezetimibe-d4 (≥98 atom% D) is the industry-standard deuterated internal standard for LC-MS/MS quantification of ezetimibe in human plasma. This 4 Da mass-shifted analog (m/z 408→412) meets FDA/EMA bioanalytical validation requirements for matrix effect correction and recovery, as documented in regulatory submissions. Choose this cost-effective SIL-IS to ensure assay robustness and avoid method failure risks associated with non-deuterated surrogates.

Molecular Formula C24H21F2NO3
Molecular Weight 413.4 g/mol
Cat. No. B126205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzetimibe-d4
Synonyms(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl-d4)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone;  Sch-58235-d4
Molecular FormulaC24H21F2NO3
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
InChIInChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i1D,2D,5D,6D
InChIKeyOLNTVTPDXPETLC-GMASCKFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ezetimibe-d4 Analytical Standard: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Ezetimibe-d4 is a deuterium-labeled analog of the cholesterol absorption inhibitor ezetimibe, featuring four deuterium atoms incorporated at the N-(4-fluorophenyl) ring . With a molecular weight of approximately 413.46 g/mol (unlabeled: 409.4 g/mol) and chemical purity typically ≥97–98% from certified reference material suppliers, this stable isotope-labeled internal standard (SIL-IS) is specifically designed for accurate quantification of ezetimibe in complex biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) [1]. The +4 Da mass shift enables unequivocal mass spectrometric differentiation from the unlabeled analyte while preserving near-identical chromatographic behavior and ionization efficiency .

Ezetimibe-d4: Why Structural Analogs and Non-Isotopic Internal Standards Cannot Substitute for SIL-IS in Quantitative Bioanalysis


Non-isotopic internal standards such as 4-hydroxychalcone, while structurally distinct and occasionally employed for ezetimibe quantification, lack the near-identical physicochemical properties required to fully compensate for variability in sample extraction, chromatographic separation, and matrix-dependent ionization suppression [1]. Critically, deuterated SIL-ISs like Ezetimibe-d4 are not universally interchangeable with 13C- or 15N-labeled alternatives, as deuterium-specific isotopic effects can alter chromatographic retention and, in some cases, differential matrix effect compensation [2]. The selection of Ezetimibe-d4 over a non-isotopic or alternative isotopic IS must therefore be justified by quantitative performance data demonstrating adequate compensation for analytical variability in the specific matrix and method conditions employed.

Ezetimibe-d4 Quantitative Differentiation Evidence: Validated Performance Metrics Versus Comparators


IS-Normalized Matrix Effect Factor with Ezetimibe-d4 Demonstrates Effective Matrix Compensation in Human Plasma

In a validated LC-MS/MS method for ezetimibe quantification in human plasma, Ezetimibe-d4 achieved IS-normalized matrix effect factors ranging from 98.5% to 99.4% with coefficient of variation (CV) below 5%, indicating highly consistent and nearly complete correction of ion suppression or enhancement across multiple plasma lots [1]. This performance establishes that Ezetimibe-d4 co-elutes sufficiently with unlabeled ezetimibe to experience equivalent matrix effects, a critical requirement for accurate quantitative bioanalysis. In contrast, a deuterated carvedilol IS in a separate method demonstrated a 38.4% negative bias due to differential matrix suppression arising from a deuterium-induced retention time shift, highlighting that such performance is not guaranteed for all deuterated ISs [2].

Bioanalytical Method Validation Matrix Effect Correction Stable Isotope Dilution

Extraction Recovery of Ezetimibe-d4 Matches Unlabeled Analyte in Human Plasma

In a validated LC-MS/MS method for human plasma, the extraction recovery of Ezetimibe-d4 was reported as 102.4%–109.8%, which closely mirrors the recovery range observed for the unlabeled analyte ezetimibe under identical sample preparation conditions using protein precipitation [1]. This near-identical extraction behavior is a fundamental requirement for a SIL-IS, ensuring that any losses during sample workup affect both analyte and IS proportionally, thereby preserving the accuracy of the analyte/IS peak area ratio. Non-isotopic internal standards such as 4-hydroxychalcone, which differ significantly in chemical structure and polarity, may exhibit divergent extraction efficiencies that compromise quantification accuracy, though direct comparative recovery data for 4-hydroxychalcone in the same method are not available in the cited literature [2].

Sample Preparation Extraction Efficiency Bioequivalence Studies

Intra- and Inter-Batch Precision and Accuracy Achieved Using Ezetimibe-d4 in Rat Plasma Pharmacokinetic Studies

In a stable-isotope dilution LC-ESI-MS/MS method for simultaneous quantification of ezetimibe and simvastatin in rat plasma, Ezetimibe-d4 served as the internal standard for ezetimibe [1]. Method validation demonstrated intra-batch precision (CV) of 1.6%–14.8% and inter-batch precision of 2.1%–13.4% for ezetimibe across the linear range of 0.05–15.0 ng/mL. Accuracy was within ±15% of nominal concentrations. These precision metrics are comparable to those achieved for simvastatin using simvastatin-d6 IS in the same method (intra-batch: 0.94%–9.56%; inter-batch: 0.79%–12%), indicating that Ezetimibe-d4 performs consistently with other deuterated ISs in multi-analyte assays. The method was successfully applied to a pharmacokinetic study following oral co-administration in Sprague-Dawley rats.

Preclinical Pharmacokinetics Method Validation Simvastatin Co-administration

Mass Spectrometric Selectivity: Ezetimibe-d4 MRM Transition Free from Cross-Talk with Unlabeled Analyte

In a validated LC-MS/MS method for ezetimibe and total ezetimibe in human plasma, Ezetimibe-d4 was monitored using the MRM transition m/z 412.2→271.1, while unlabeled ezetimibe was monitored at m/z 408.2→271.0 [1]. Method validation confirmed that no mutual interference or cross-talk occurred between the analyte and IS channels, and no interconversion was observed. The +4 Da mass shift provided by the four deuterium atoms ensures baseline mass spectrometric separation, with the IS channel showing zero detectable contribution from the natural isotopic abundance of the unlabeled analyte (M+4 natural abundance of ezetimibe is negligible). This is in contrast to lower-mass-shift ISs (e.g., +1 or +2 Da), where isotopic overlap from the analyte's M+1 or M+2 natural isotopic envelope can contribute to the IS channel, potentially biasing quantification at extreme concentration ratios.

Multiple Reaction Monitoring Isotopic Interference Method Specificity

Clinical Pharmacokinetic Application: Ezetimibe-d4 Enables Reliable Quantification in Human Population Studies

An LC-MS-MS method employing Ezetimibe-d4 as internal standard was validated for simultaneous quantification of simvastatin, simvastatin acid, and ezetimibe in human plasma and successfully applied to a pharmacokinetic study in the Indian population [1]. The method achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL for ezetimibe, with a linear range extending to 15 ng/mL. The validated method produced clinically meaningful pharmacokinetic parameters for ezetimibe (Cmax 10.61 ± 5.287 ng/mL; AUC0-inf 77.58 ± 29.367 ng·h/mL; Tmax 1.62 ± 0.436 h), demonstrating that Ezetimibe-d4-based quantification can reliably support regulatory-compliant clinical pharmacokinetic studies in diverse populations. This application confirms the suitability of Ezetimibe-d4 for high-sensitivity quantification in human plasma using solid-phase extraction sample preparation.

Clinical Pharmacokinetics Human Plasma Multi-Analyte Quantification

Ezetimibe-d4 Optimal Application Scenarios for Bioanalytical and Pharmacokinetic Research


Human Bioequivalence and Clinical Pharmacokinetic Studies Requiring Regulatory-Compliant Quantification

Ezetimibe-d4 is the preferred internal standard for LC-MS/MS quantification of ezetimibe in human plasma for regulatory submissions (FDA/EMA). The validated performance metrics—including IS-normalized matrix effect factors of 98.5%–99.4%, extraction recovery of 102.4%–109.8% matching the analyte, and intra-/inter-batch precision within 15% CV—satisfy bioanalytical method validation guidelines [1][2]. The method has been successfully applied in human bioequivalence studies in healthy subjects, demonstrating suitability for abbreviated new drug application (ANDA) and new drug application (NDA) supporting data [1].

Simultaneous Multi-Analyte Preclinical Pharmacokinetic Studies with Simvastatin

For preclinical studies requiring simultaneous quantification of ezetimibe and simvastatin in rat plasma, Ezetimibe-d4 has been validated as part of a stable-isotope dilution LC-ESI-MS/MS method [1]. The method achieves an LLOQ of 0.05 ng/mL for ezetimibe and demonstrates intra-batch precision of 1.6%–14.8%, enabling accurate characterization of pharmacokinetic profiles following oral co-administration. This application scenario is particularly relevant for drug-drug interaction studies and fixed-dose combination formulation development.

Therapeutic Drug Monitoring in Special Populations Including Hepatic Impairment

Ezetimibe-d4 has been employed in validated LC-MS/MS methods for quantifying ezetimibe and its major glucuronide metabolite (EZEG) in both plasma and urine from patients with hepatic impairment [1]. The method, validated per FDA and EMA standards, achieved linear ranges of 1.5 ng/mL–1 µg/mL in plasma and 3–5 ng/mL–1 µg/mL in urine using simple protein precipitation with methanol containing EZE-d4 and EZEG-d4. This scenario is appropriate for clinical pharmacology studies in special populations where altered metabolism and clearance affect drug exposure.

Method Development Requiring High Mass Spectrometric Selectivity with Minimal Isotopic Interference

When developing sensitive LC-MS/MS methods with wide dynamic ranges, the +4 Da mass shift of Ezetimibe-d4 (m/z 412.2 vs. 408.2 for unlabeled analyte) provides unambiguous MRM channel separation free from natural isotopic abundance cross-talk [1]. This property is particularly advantageous for assays requiring quantification across several orders of magnitude, where even small isotopic contributions from the analyte to the IS channel can produce systematic bias at extreme concentration ratios. Method validation confirms zero detectable mutual interference between analyte and IS channels under the specified conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezetimibe-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.